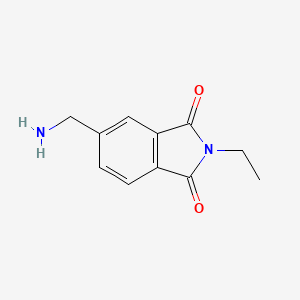

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione

Description

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione is a bicyclic compound featuring an isoindole-1,3-dione core substituted with an ethyl group at the 2-position and an aminomethyl group at the 5-position. The isoindole-1,3-dione scaffold is characterized by two ketone groups at positions 1 and 3, contributing to its planar aromatic-like structure.

For example, describes the synthesis of a related isoindole-dione derivative via base-catalyzed condensation, followed by acid hydrolysis .

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5-(aminomethyl)-2-ethylisoindole-1,3-dione |

InChI |

InChI=1S/C11H12N2O2/c1-2-13-10(14)8-4-3-7(6-12)5-9(8)11(13)15/h3-5H,2,6,12H2,1H3 |

InChI Key |

HEVBNHOAPMNMOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=C(C1=O)C=C(C=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This process involves multiple steps, including aerial oxidation and reductive amination using transaminase .

Industrial Production Methods

the principles of green chemistry and catalytic processes are often employed to ensure environmentally friendly and commercially viable production .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reductive amination is a common reaction for this compound.

Substitution: The aminomethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, transaminase, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione is a nitrogen-containing heterocyclic compound with an isoindole structure, featuring a five-membered ring containing nitrogen atoms. It possesses a combination of functional groups, including an amine and a dione, which contribute to its potential biological activities.

Scientific Research Applications

This compound has potential applications in several fields:

- Medicinal Chemistry This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Pharmacology The biological activities of the compound make it a candidate for further development in pharmacology.

- Interaction Studies Interaction studies have highlighted the compound's ability to bind with various biological targets. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action.

Synthesis of Isoindole Derivatives

The synthesis of isoindole derivatives may involve reacting 3-amino phthalic acid with an appropriate amine in the presence of a coupling agent at elevated temperatures. Specific reaction pathways can be influenced by the presence of substituents on the isoindole ring and the reaction conditions employed.

Similar Compounds

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical processes, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Structural Analogues

The isoindole-1,3-dione family includes numerous derivatives with substitutions at the 2-, 4-, and 5-positions. Key structural analogs and their features are summarized below:

Key Observations:

- Substituent Effects: 2-Position: Ethyl (target compound) provides moderate lipophilicity, whereas bulkier groups (e.g., benzyl, piperidinone, or cyclohexyl) increase steric hindrance and may affect binding to biological targets .

- Core Modifications: Piperidinone-substituted derivatives (e.g., ) are associated with bioactive applications, such as androgen receptor degradation, suggesting that the target compound’s ethyl group could be optimized for similar therapeutic roles .

Physicochemical Properties

- Solubility: The aminomethyl group improves water solubility compared to purely alkyl-substituted analogs (e.g., cyclohexyl or benzyl derivatives) but is less polar than piperidinone-containing compounds .

- Stability: Ethyl and aminomethyl groups may confer intermediate metabolic stability compared to electron-withdrawing substituents (e.g., trifluoroethoxy groups in ) .

Data Tables

Table 1: Substituent Impact on Key Properties

Biological Activity

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 1521292-43-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an isoindole core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The molecular formula of this compound is with a molecular weight of 204.22 g/mol. The compound's structure includes an amino group that enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1521292-43-2 |

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The presence of the amino group in its structure is believed to play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of isoindole compounds can possess significant antimicrobial properties. For instance, compounds that share structural similarities with this compound have demonstrated efficacy against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of isoindole derivatives has been well documented. A study highlighted the structure–activity relationship (SAR) of similar compounds where modifications to the isoindole core significantly impacted cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups exhibited enhanced activity against human cancer cells.

Case Studies

Several case studies have investigated the biological effects of isoindole derivatives:

- Cytotoxicity Studies : In vitro studies using MTT assays revealed that certain modifications to the isoindole structure increased cytotoxic effects against various cancer cell lines (e.g., A431 and U251). The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

- Mechanism Exploration : Molecular dynamics simulations have been employed to understand how these compounds interact at a molecular level. For instance, one study indicated that specific hydrophobic interactions were crucial for binding to target proteins involved in apoptosis pathways.

Research Findings

Recent literature has focused on synthesizing novel derivatives of this compound and evaluating their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.